molecular formula C10H10ClIO B8244564 4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene

4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene

Cat. No.: B8244564
M. Wt: 308.54 g/mol
InChI Key: KHGXDVQNCSPKKZ-UHFFFAOYSA-N
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Description

4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, iodine, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene typically involves multiple steps, starting from commercially available precursors

    Halogenation: The benzene ring is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.

    Iodination: The chlorinated benzene derivative is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), to introduce the iodine atom.

    Cyclopropylmethoxylation: The final step involves the introduction of the cyclopropylmethoxy group. This can be achieved by reacting the iodinated benzene derivative with cyclopropylmethanol in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(methoxy)-2-iodobenzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: Similar structure but with a bromine atom instead of chlorine.

    4-Chloro-1-(cyclopropylmethoxy)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.

Uniqueness

4-Chloro-1-(cyclopropylmethoxy)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The cyclopropylmethoxy group also adds to its distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-chloro-1-(cyclopropylmethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGXDVQNCSPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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